molecular formula C58H116O3 B15163475 Tetracontyl 12-hydroxyoctadecanoate CAS No. 169226-84-0

Tetracontyl 12-hydroxyoctadecanoate

Cat. No.: B15163475
CAS No.: 169226-84-0
M. Wt: 861.5 g/mol
InChI Key: UTXKNFZUJFIZAS-UHFFFAOYSA-N
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Description

Contextualization of Long-Chain Hydroxy Fatty Acid Esters in Modern Materials and Lubrication Research

Long-chain hydroxy fatty acid esters represent a significant class of bio-based molecules with diverse applications in modern materials and lubrication technology. These esters are typically derived from renewable resources, with 12-hydroxyoctadecanoic acid, often sourced from hydrogenated castor oil, being a key precursor. chemicalbook.com The presence of both a long hydrocarbon tail and a hydroxyl group within their structure imparts unique physical and chemical properties.

In the realm of materials science, these esters are valued for their ability to act as versatile additives. They can function as plasticizers, viscosity modifiers, and compatibilizers in polymer formulations. The hydroxyl group can participate in hydrogen bonding, leading to the formation of structured networks within a material, a property leveraged in the production of organogels. acs.org For instance, derivatives of 12-hydroxyoctadecanoic acid are used to create hard, durable thermosetting polymers for high-quality automotive and industrial finishes.

In lubrication research, long-chain hydroxy fatty acid esters are recognized for their excellent lubricity, high viscosity index, and good low-temperature behavior. emeryoleo.com They are increasingly utilized as environmentally friendly alternatives to conventional mineral oil-based lubricants. researchgate.net The polarity introduced by the hydroxyl group enhances their affinity for metal surfaces, forming a persistent lubricating film that reduces friction and wear. These esters are key components in the formulation of high-performance greases, particularly lithium complex greases, where they contribute to water resistance and thermal stability.

The Distinctive Role of Very Long-Chain Esters Derived from 12-Hydroxyoctadecanoic Acid in Specialized Applications

Esters derived from 12-hydroxyoctadecanoic acid are a notable subgroup of long-chain fatty acids, which are defined as having an aliphatic tail of 13 to 21 carbon atoms. This fatty acid is a waxy, hydrophobic molecule that is practically insoluble in water. Its esters find use in a variety of specialized applications, including cosmetics, coatings, and as thixotropic agents in paints and inks. chemicalbook.com For example, glyceryl tris(12-hydroxyoctadecanoate) is a common ingredient in lipsticks and deodorant sticks. chemicalbook.com

The introduction of a very long-chain alcohol, such as tetracontanol, to form an ester like tetracontyl 12-hydroxyoctadecanoate (B1258542), is expected to further enhance certain properties. The extended hydrocarbon chain would significantly increase the molecule's hydrophobicity and melting point, making it suitable for high-temperature applications where traditional lubricants might fail. The presence of the hydroxyl group on the fatty acid backbone would still allow for beneficial interactions, such as surface adhesion and the potential for further chemical modification.

While direct applications of tetracontyl 12-hydroxyoctadecanoate are not yet widely documented, its structure suggests potential use as a high-performance lubricant for demanding industrial processes, a specialty wax in cosmetic and pharmaceutical formulations, or as a key component in the synthesis of novel polymers and nanomaterials.

Identification of Key Research Directions and Challenges Pertaining to this compound Synthesis and Performance

The synthesis and performance evaluation of this compound present several research challenges and opportunities. A primary hurdle is the synthesis of this very long-chain ester itself. The esterification of 12-hydroxyoctadecanoic acid with a long-chain alcohol like tetracontanol can be difficult due to the high melting points and potential steric hindrance of the reactants.

Key research directions include:

Efficient Synthesis Routes: Developing efficient and selective catalytic methods for the esterification of 12-hydroxyoctadecanoic acid with very long-chain alcohols is a critical area of research. This includes exploring enzymatic catalysis, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.com

Controlling Self-Assembly: The interplay between the long alkyl chain and the hydroxyl group can lead to complex self-assembly behaviors, such as the formation of organogels. acs.org Understanding and controlling these interactions is crucial for tailoring the material properties for specific applications.

Performance in Extreme Environments: A key potential advantage of a very long-chain ester like this compound is its expected stability at high temperatures. Research is needed to evaluate its thermal and oxidative stability, as well as its tribological performance under extreme pressure and temperature conditions.

Biocompatibility and Biodegradability: As a bio-based molecule, its environmental footprint is a significant consideration. Studies on its biodegradability and biocompatibility will be essential for its application in sensitive areas such as cosmetics and pharmaceuticals.

Addressing these research challenges will be pivotal in unlocking the full potential of this compound and other very long-chain hydroxy fatty acid esters in advanced chemical science.

Properties

CAS No.

169226-84-0

Molecular Formula

C58H116O3

Molecular Weight

861.5 g/mol

IUPAC Name

tetracontyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C58H116O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-42-45-48-52-56-61-58(60)55-51-47-44-41-40-43-46-50-54-57(59)53-49-8-6-4-2/h57,59H,3-56H2,1-2H3

InChI Key

UTXKNFZUJFIZAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O

Origin of Product

United States

Synthetic Methodologies for Tetracontyl 12 Hydroxyoctadecanoate and Analogous Ultra Long Chain Esters

Strategic Esterification of 12-Hydroxyoctadecanoic Acid with High-Molecular-Weight Alcohols

The formation of an ester bond between 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid) and a high-molecular-weight alcohol like tetracontanol is the most direct approach. nih.gov This process requires overcoming the steric hindrance and high melting points of the long-chain reactants.

Direct esterification involves the reaction of 12-hydroxyoctadecanoic acid with an alcohol in the presence of an acid catalyst to facilitate the removal of a water molecule. Various catalysts can be employed to drive the reaction toward completion.

Anhydrous hydrogen chloride is a viable catalyst for this type of reaction. google.com In this method, the 12-hydroxyoctadecanoic acid is dissolved in an excess of the alcohol, which can also act as a solvent, and anhydrous hydrogen chloride gas is introduced into the mixture. google.com The reaction can be heated under reduced pressure to remove the water formed during esterification, thereby shifting the equilibrium to favor the product. google.com Alternatively, the esterification can be conducted by heating the reactants under a stream of an inert gas like carbon dioxide to facilitate water removal. google.com

Solid acid catalysts represent another important route, offering advantages in terms of easier separation and potential for recycling. csic.es Catalysts such as ion-exchange resins (e.g., Amberlyst-16), zeolites, and sulfated zirconia have been reported for esterification reactions involving long-chain fatty acids. csic.es For the synthesis of esters from long-chain acids (C8-C12) and alcohols like 2-ethyl hexanol, solid acid catalysts have demonstrated high conversion rates (>98%) at elevated temperatures (120-140°C). csic.es The optimization of these reactions often involves adjusting temperature, catalyst loading, and the molar ratio of reactants to maximize yield. csic.esresearchgate.net

Table 1: Catalysts for Direct Esterification of Long-Chain Fatty Acids

Catalyst Type Example Reaction Conditions Advantages
Mineral Acid Anhydrous Hydrogen Chloride Excess alcohol as solvent; heating under reduced pressure. google.com Effective for driving reaction completion.
Solid Acid Resin Amberlyst-16 Batch or fixed-bed reactor; 120-140°C. csic.es Ease of separation, recyclable, suitable for continuous processes. csic.es

A two-step transesterification process provides an alternative pathway that can offer higher yields and purity. This method first involves the synthesis of a more volatile and reactive ester, typically Methyl 12-hydroxyoctadecanoate (B1258542), from 12-hydroxyoctadecanoic acid. nih.gov This intermediate is then reacted with the high-molecular-weight alcohol (tetracontanol) in a transesterification reaction.

Methyl 12-hydroxyoctadecanoate (also known as methyl 12-hydroxystearate) is a well-characterized compound that serves as a common starting material in the synthesis of other esters and polymers. nih.govnih.gov The transesterification step involves heating the methyl ester with the long-chain alcohol in the presence of a catalyst. The equilibrium is driven towards the desired product by removing the low-boiling-point byproduct, methanol (B129727). This process can be catalyzed by conventional acid or base catalysts, similar to those used in biodiesel production.

Enzymatic Synthesis of Long-Chain Hydroxy Esters: Biocatalytic Approaches for Tetracontyl 12-Hydroxyoctadecanoate

Biocatalytic methods, primarily using lipases, have emerged as powerful green alternatives for synthesizing structured lipids and esters. researchgate.netacs.org These enzymatic approaches are lauded for their high selectivity, mild reaction conditions, and reduced generation of byproducts compared to conventional chemical catalysis. researchgate.netmdpi.com

Lipases are enzymes that naturally catalyze the hydrolysis of ester bonds but can be used to drive the reverse reaction (esterification) in non-aqueous or micro-aqueous environments. acs.orgnih.gov Immobilized lipases are particularly effective for synthesizing ultra-long chain esters. researchgate.net Lipase (B570770) B from Candida antarctica (CALB) is one of the most widely used and effective biocatalysts for the acylation of alcohols with various fatty acids due to its broad substrate scope and high stability. nih.govmdpi.com

For the synthesis of this compound, lipase-mediated catalysis can be applied in two ways:

Direct Esterification: Reacting 12-hydroxyoctadecanoic acid directly with tetracontanol in the presence of an immobilized lipase like CALB. nih.gov

Transesterification: Reacting Methyl 12-hydroxyoctadecanoate with tetracontanol, catalyzed by a lipase. nih.govmdpi.com

These enzymatic reactions are often performed in organic solvents to solubilize the long-chain substrates, although solvent-free systems are also being developed to enhance the green credentials of the process. researchgate.netrsc.org The high chemo- and regioselectivity of lipases minimizes side reactions, leading to purer products. nih.gov

Maximizing the efficiency of lipase-catalyzed synthesis requires careful optimization of several parameters to ensure high enzyme activity and stability, ultimately leading to high conversion rates. nih.govrsc.org

The choice of solvent is critical, as it can affect enzyme conformation and substrate solubility. nih.gov While some reactions are performed in solvents like toluene (B28343), solvent-free systems that use one of the liquid substrates as the reaction medium are often preferred. nih.govrsc.org Water activity (a_w) is another crucial factor; a minimal amount of water is necessary for lipase activity, but excess water will promote the reverse hydrolysis reaction. nih.gov Controlling water activity, often by using molecular sieves or applying a vacuum, is essential for achieving high ester yields. nih.govacs.org

Other key parameters include temperature, substrate molar ratio, and enzyme loading. While lipases operate under milder temperatures than chemical catalysts, each enzyme has an optimal temperature range for activity and stability. rsc.org A factorial design approach is often used to study the interplay between these variables—such as temperature, reaction time, and reactant molar ratio—to identify the conditions that yield the highest conversion. rsc.orgrsc.org

Table 2: Factors Influencing Lipase-Catalyzed Ester Synthesis

Parameter Influence on Reaction Optimization Strategy
Enzyme Choice Determines substrate specificity, selectivity, and reaction rate. nih.gov Screen various lipases (e.g., Candida antarctica B, Candida rugosa) for highest activity with the specific substrates. mdpi.com
Immobilization Enhances stability, allows for reuse, and simplifies product purification. Immobilize lipase on a suitable support (e.g., sol-gel matrix, hydrophobic adsorbent). researchgate.netrsc.org
Water Activity (a_w) Essential for enzyme function, but excess water favors hydrolysis. nih.gov Control a_w through the use of molecular sieves or vacuum to remove water byproduct. nih.govacs.org
Reaction Medium Affects enzyme activity and substrate solubility. nih.gov Use of non-polar organic solvents, ionic liquids, or solvent-free systems. researchgate.netrsc.org
Temperature Influences reaction rate and enzyme stability. rsc.org Determine the optimal temperature that balances high activity with long-term enzyme stability. rsc.org

| Substrate Molar Ratio | Affects reaction equilibrium and can prevent enzyme inhibition. rsc.org | Optimize the ratio of acyl donor to alcohol to maximize conversion. rsc.org |

Reaction Parameter Optimization for Enhanced Yield and Selectivity of this compound

Achieving high yield and selectivity in the synthesis of a specific ultra-long chain ester like this compound necessitates a systematic optimization of reaction parameters, regardless of whether a chemical or enzymatic route is chosen. angolaonline.net

Key variables that are commonly optimized include temperature, catalyst concentration, the molar ratio of reactants, and reaction time. rsc.orgits.ac.id For instance, in acid-catalyzed esterification, increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and degradation of products. angolaonline.netits.ac.id Similarly, while a higher catalyst concentration can accelerate the reaction, it may also complicate purification and increase costs. researchgate.netangolaonline.net

The molar ratio of the alcohol to the carboxylic acid (or its methyl ester) is a critical parameter. Using an excess of one reactant can shift the chemical equilibrium to favor product formation. google.com However, in enzymatic reactions, a large excess of the alcohol can sometimes lead to enzyme inhibition. rsc.org

The removal of reaction byproducts—water in direct esterification or methanol in transesterification—is arguably one of the most effective strategies to drive the reaction to completion. This is often achieved by carrying out the reaction under vacuum or by using molecular sieves, particularly in lipase-catalyzed processes. acs.orgrsc.org Factorial design experiments are a powerful tool to systematically evaluate the influence of multiple parameters simultaneously, allowing for the identification of the optimal conditions for maximizing the yield of the desired ester. rsc.orgrsc.org

Table 3: General Parameters for Optimization of Esterification Reactions

Parameter Effect on Yield and Selectivity Typical Optimization Approach
Temperature Affects reaction kinetics and equilibrium. Higher temperatures can increase rate but may cause side reactions. angolaonline.netits.ac.id Identify an optimal temperature that maximizes conversion within an acceptable timeframe without degrading reactants or products.
Catalyst Concentration Higher concentration generally increases reaction rate up to a certain point. researchgate.netangolaonline.net Determine the lowest catalyst amount that provides a high conversion rate to minimize cost and purification efforts.
Reactant Molar Ratio An excess of one reactant can shift the equilibrium to favor product formation. google.comrsc.org Test different molar ratios (e.g., 1:1, 1:1.25) to find the point of maximum yield. csic.esrsc.org
Byproduct Removal Removing water or methanol drives the reversible reaction towards the ester product. google.comrsc.org Apply vacuum, use a Dean-Stark trap, or add molecular sieves to the reaction mixture. nih.govrsc.org

| Reaction Time | The reaction must proceed long enough to reach equilibrium or maximum conversion. | Monitor the reaction progress over time to determine the point at which the yield plateaus. rsc.org |

Influence of Temperature, Pressure, and Stoichiometry

The conditions under which the esterification is performed are critical for maximizing the yield and purity of this compound.

Temperature: The reaction temperature influences the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the 12-hydroxyoctadecanoic acid or decomposition of the reactants and products. For the synthesis of similar long-chain esters, temperatures in the range of 70°C to 200°C have been reported, often depending on the catalyst and whether a solvent is used. researchgate.netmdpi.com For instance, the direct esterification of long-chain acids and alcohols has been successfully carried out at 70°C under solvent-free conditions. researchgate.net

Pressure: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the removal of water shifts the equilibrium towards the formation of the ester, thereby increasing the conversion rate. mdpi.com This can be achieved by carrying out the reaction under vacuum (reduced pressure) or by using a Dean-Stark apparatus to azeotropically remove water. researchgate.net For example, in the synthesis of medium-chain glycerides, applying a vacuum of 50 mbar significantly enhanced the formation of triacylglycerols compared to atmospheric pressure. researchgate.net

Stoichiometry: The molar ratio of the reactants, 12-hydroxyoctadecanoic acid and tetracontanol, is a key parameter. Using an excess of one reactant can drive the reaction to completion. In many esterification processes, the alcohol is used in excess, especially if it is less expensive or more readily available. However, for the synthesis of a specific, high-purity ester like this compound, a stoichiometric ratio or a slight excess of one reactant is often preferred to simplify the subsequent purification process. An excess of either the carboxylic acid or the alcohol would necessitate its removal from the final product.

Table 1: Illustrative Reaction Parameters for Long-Chain Ester Synthesis

ParameterRange/ValueRationale
Temperature70°C - 200°CBalances reaction rate with potential for side reactions. researchgate.netmdpi.com
PressureAtmospheric or Vacuum (e.g., 50 mbar)Removal of water byproduct to drive the reaction forward. mdpi.comresearchgate.net
Reactant Molar Ratio (Acid:Alcohol)1:1 to 1:1.2Near-stoichiometric ratios simplify purification.

Solvent Selection and Reaction Medium Effects

The choice of solvent, or the decision to conduct the reaction without a solvent, has a profound impact on the synthesis of ultra-long chain esters.

The use of a solvent can help to dissolve the long-chain reactants, which may have limited solubility and high melting points, thereby creating a homogeneous reaction mixture. Non-polar organic solvents are often favored in esterification reactions catalyzed by lipases, as they can enhance enzyme activity. researchgate.net Solvents like n-hexane, isooctane, and toluene have been used in the synthesis of various esters. mdpi.comresearchgate.net The solvent can also facilitate the removal of water through azeotropic distillation. researchgate.net

However, solvent-free synthesis is becoming increasingly popular due to its environmental benefits and reduced processing costs associated with solvent recovery. researchgate.net For the reaction between a long-chain acid and a long-chain alcohol, a solvent-free system can be employed, particularly at elevated temperatures where the reactants are in a molten state. researchgate.net The high viscosity of the reaction mixture in a solvent-free system can present challenges for mixing and heat transfer.

Table 2: Comparison of Solvent-Based and Solvent-Free Esterification

FeatureSolvent-Based SystemSolvent-Free System
Reactant Solubility Enhanced, allows for lower reaction temperatures.May require higher temperatures to melt reactants.
Water Removal Can be facilitated by azeotropic distillation. researchgate.netTypically requires vacuum.
Reaction Rate Can be influenced by solvent polarity. dss.go.thPotentially limited by mass transfer due to high viscosity.
Environmental Impact Use of organic solvents raises environmental and safety concerns.Greener approach with no solvent waste. researchgate.net
Product Purification Requires removal of the solvent.Simpler workup, no solvent to remove.

Advanced Separation and Purification Techniques for High-Purity this compound

Achieving high purity for an ultra-long chain ester like this compound is crucial for its intended applications. The purification process aims to remove unreacted starting materials, catalysts, and any byproducts formed during the reaction.

Initial Workup: The initial purification steps often involve neutralizing and washing the crude product. If an acid catalyst was used, it is typically neutralized with a base. The mixture is then washed with water to remove the salt and any water-soluble impurities. For esters with low water miscibility, liquid-liquid extraction can be employed. researchgate.net

Chromatographic Methods: For achieving very high purity, column chromatography is a powerful technique. The crude ester is dissolved in a minimal amount of a suitable solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then used to move the components through the column at different rates, allowing for their separation. The choice of eluent is critical and is determined by the polarity of the compounds to be separated. High-speed counter-current chromatography has also been successfully used for the purification of long-chain fatty acid esters. nih.gov

Crystallization and Recrystallization: Crystallization is another effective method for purifying solid esters. This technique relies on the differences in solubility of the ester and impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired ester crystallizes out, leaving the impurities in the solution. Recrystallization, which involves repeating this process, can further enhance the purity of the final product. The choice of solvent is critical for successful crystallization.

Distillation: While fractional distillation is a common method for purifying liquid esters, its applicability to ultra-long chain esters like this compound is limited due to their extremely high boiling points and potential for thermal degradation at the required temperatures.

Table 3: Overview of Purification Techniques for this compound

TechniquePrincipleApplicability and Considerations
Liquid-Liquid Extraction Partitioning of components between two immiscible liquid phases.Useful for initial workup to remove water-soluble impurities. researchgate.net
Column Chromatography Differential adsorption of components onto a solid stationary phase.Highly effective for achieving high purity; choice of stationary and mobile phases is crucial. researchgate.net
High-Speed Counter-Current Chromatography Liquid-liquid partitioning without a solid support.A specialized chromatographic technique suitable for separating complex mixtures. nih.gov
Crystallization/ Recrystallization Difference in solubility of the product and impurities in a solvent at varying temperatures.Effective for solid esters; solvent selection is key.

Comprehensive Spectroscopic and Structural Elucidation of Tetracontyl 12 Hydroxyoctadecanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like tetracontyl 12-hydroxyoctadecanoate (B1258542). By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assignment of protons (¹H) and carbons (¹³C) to their respective positions within the molecule. uobasrah.edu.iqresearchgate.net

¹H NMR and ¹³C NMR for Assignment of Tetracontyl and 12-Hydroxyoctadecanoate Moieties

The ¹H and ¹³C NMR spectra of tetracontyl 12-hydroxyoctadecanoate exhibit characteristic signals that can be assigned to the tetracontyl alcohol and 12-hydroxyoctadecanoic acid portions of the molecule.

The tetracontyl moiety , a long-chain saturated alcohol, is characterized by a prominent, intense signal in the ¹H NMR spectrum around 1.25 ppm, corresponding to the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chain. The terminal methyl (-CH₃) group of the tetracontyl chain typically appears as a triplet at approximately 0.88 ppm. The methylene group directly attached to the ester oxygen (-O-CH₂-) is deshielded and resonates further downfield, usually around 4.05 ppm as a triplet.

The 12-hydroxyoctadecanoate moiety presents a more complex set of signals due to the presence of the hydroxyl group and the ester linkage. In the ¹H NMR spectrum, the proton attached to the hydroxyl-bearing carbon (H-12) appears as a multiplet around 3.60 ppm. The α-methylene protons (-CH₂-COO-) adjacent to the carbonyl group are observed as a triplet at approximately 2.30 ppm. Similar to the tetracontyl chain, the bulk of the methylene protons in the octadecanoate chain contribute to the large signal at ~1.25 ppm, and the terminal methyl group resonates as a triplet around 0.88 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the ester group is highly deshielded and appears at a chemical shift of approximately 174 ppm. youtube.com The carbon attached to the ester oxygen (-O-C H₂-) in the tetracontyl moiety is found around 64 ppm. The carbon bearing the hydroxyl group (C-12) in the octadecanoate chain resonates at about 72 ppm. The remaining methylene carbons of both chains produce a series of signals in the range of 22-34 ppm, while the terminal methyl carbons are observed at approximately 14 ppm. youtube.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

MoietyPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
12-Hydroxyoctadecanoate C=O-~174
α-CH₂ (C-2)~2.30 (t)~34
β-CH₂ (C-3)~1.62 (m)~25
CH-OH (C-12)~3.60 (m)~72
Terminal CH₃ (C-18)~0.88 (t)~14
Other CH₂~1.25 (br s)~22-32
Tetracontyl O-CH₂ (C-1')~4.05 (t)~64
O-CH₂-CH₂ (C-2')~1.65 (m)~29
Terminal CH₃ (C-40')~0.88 (t)~14
Other CH₂~1.25 (br s)~22-32

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. t = triplet, m = multiplet, br s = broad singlet.

Two-Dimensional NMR Techniques for Connectivity Confirmation

To unequivocally confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. youtube.comresearchgate.net

A COSY experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J couplings). researchgate.net For instance, a cross-peak would be observed between the signal for the O-CH₂ protons (~4.05 ppm) of the tetracontyl moiety and the adjacent CH₂ protons (~1.65 ppm). Similarly, correlations would be seen between the α-CH₂ protons (~2.30 ppm) and the β-CH₂ protons (~1.62 ppm) of the octadecanoate chain.

An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings), and sometimes even longer-range couplings. acdlabs.comuchile.cl This is crucial for establishing the link between the two moieties. A key HMBC correlation would be observed between the O-CH₂ protons (~4.05 ppm) of the tetracontyl group and the carbonyl carbon (~174 ppm) of the 12-hydroxyoctadecanoate group, confirming the ester linkage. Other important correlations would include those between the proton at C-12 (~3.60 ppm) and carbons C-11 and C-13, further solidifying the position of the hydroxyl group.

Advanced Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of a compound, further corroborating the structure determined by NMR.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF)

MALDI-TOF mass spectrometry is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like wax esters. nih.gov In a typical MALDI-TOF experiment, the sample is co-crystallized with a matrix and irradiated with a laser. This process desorbs and ionizes the analyte, and the time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio (m/z). For this compound, a prominent peak corresponding to the molecular ion adducted with a cation (e.g., [M+Na]⁺ or [M+K]⁺) would be expected.

Tandem mass spectrometry (MALDI-TOF/TOF) can provide further structural information through collision-induced dissociation (CID) of the precursor ion. researchgate.netnih.gov The fragmentation pattern can help to identify the individual fatty acid and fatty alcohol components. nih.gov

Characterization of Molecular Weight Distribution and Impurities

In the synthesis of long-chain esters like this compound, it is possible to have a distribution of molecular weights due to the presence of homologous fatty acids or alcohols in the starting materials. Techniques like MALDI-TOF MS are excellent for characterizing this distribution by showing a series of peaks corresponding to the different chain lengths. researchgate.net

Furthermore, impurities from the synthesis, such as unreacted starting materials or by-products, can be identified. nih.govnih.gov For example, the presence of unreacted 12-hydroxyoctadecanoic acid or tetracontanol could be detected. Other potential impurities could include esters formed from other fatty acids present in the original 12-hydroxyoctadecanoic acid source. Chromatographic techniques coupled with mass spectrometry, such as GC-MS or LC-MS, are often used to separate and identify these impurities. researchgate.netchromatographyonline.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, serves as a powerful tool for the qualitative identification of functional groups and for probing the subtle molecular interactions within this compound.

Identification of Characteristic Functional Groups and Molecular Vibrations

The FTIR and Raman spectra of this compound would be expected to exhibit characteristic absorption and scattering bands corresponding to its principal functional groups: the ester, the hydroxyl group, and the long hydrocarbon chains.

A typical FTIR spectrum would display a strong absorption band around 1740 cm⁻¹, indicative of the C=O stretching vibration of the ester group. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, with its broadness suggesting the presence of hydrogen bonding. The C-O stretching vibrations associated with the ester and the secondary alcohol would appear in the 1300-1100 cm⁻¹ region. Furthermore, a series of sharp bands between 2850 and 2960 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the long tetracontyl and octadecanoyl hydrocarbon chains.

Raman spectroscopy would provide complementary information. The C-H stretching vibrations would also be prominent in the Raman spectrum. The C=O stretch of the ester is typically a weaker band in Raman compared to FTIR. However, the long methylene (-CH₂-) chains would give rise to a characteristic "accordion-like" mode in the low-frequency region of the Raman spectrum, which is sensitive to the length and conformation of the alkyl chains.

Hypothetical FTIR and Raman Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic Technique
~3400 (broad)O-H Stretch (Hydrogen-bonded)FTIR
~2960-2850C-H Asymmetric and Symmetric Stretches (Alkyl Chains)FTIR, Raman
~1740C=O Stretch (Ester)FTIR
~1470-1460C-H Bend (Methylene)FTIR, Raman
~1300-1100C-O Stretch (Ester and Alcohol)FTIR
Low-frequencyAccordion Mode (Alkyl Chain)Raman

Probing Intermolecular Interactions and Hydrogen Bonding Networks

The position and shape of the O-H stretching band in the FTIR spectrum are highly sensitive to the hydrogen bonding environment. A broad band centered around 3400 cm⁻¹ would suggest the presence of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the ester or hydroxyl oxygen of a neighboring molecule. The extent of this broadening can provide qualitative information about the strength and distribution of these hydrogen bonds. Temperature-dependent FTIR studies could further elucidate the nature of these interactions, with sharpening of the O-H band at higher temperatures indicating a disruption of the hydrogen-bonded network.

Raman spectroscopy can also probe intermolecular interactions through shifts in the vibrational frequencies of the skeletal modes of the hydrocarbon chains, which are influenced by crystal packing and intermolecular forces.

Chromatographic Methods for Purity Assessment and Molecular Weight Profiling

Chromatographic techniques are indispensable for determining the purity and molecular weight characteristics of this compound.

Gel Permeation Chromatography (GPC) for Polymerization Monitoring and Molecular Weight Distribution

While this compound is a single, well-defined molecule and not a polymer, GPC can be utilized to assess its molecular weight and purity, particularly to detect any high-molecular-weight impurities that might arise from side reactions during its synthesis, such as the formation of polyesters through intermolecular esterification. In a GPC experiment, a solution of the compound is passed through a column packed with a porous gel. Larger molecules, which cannot penetrate the pores as deeply, elute first, while smaller molecules have a longer retention time. The elution profile, when calibrated with standards of known molecular weights, would confirm the expected molecular weight of this compound and reveal the presence of any oligomeric or polymeric byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a high-resolution chromatographic technique that would be ideally suited for assessing the purity of this compound and separating it from any unreacted starting materials (tetracontanol and 12-hydroxyoctadecanoic acid) or other impurities. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a gradient of acetonitrile (B52724) and water), would likely be effective. Due to its long alkyl chains, this compound would be strongly retained on the column. The purity of the sample can be determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. Furthermore, HPLC could potentially separate diastereomers if the starting 12-hydroxyoctadecanoic acid was a racemic mixture.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound Aggregates

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of molecules in a crystalline solid. For a long-chain ester like this compound, XRD analysis of a single crystal would provide precise information on bond lengths, bond angles, and the conformation of the molecule. The powder XRD pattern would reveal information about the crystalline packing and polymorphism. It is expected that the long hydrocarbon chains would pack in a lamellar structure, similar to other long-chain lipids and waxes. The diffraction pattern would exhibit a series of sharp peaks at low angles, corresponding to the long-range order of the lamellae (the d-spacing), and a set of wider-angle peaks related to the sub-cell packing of the hydrocarbon chains. The nature of this sub-cell packing (e.g., orthorhombic, hexagonal) dictates the density and some of the physical properties of the material.

Computational and Theoretical Investigations into Tetracontyl 12 Hydroxyoctadecanoate

Quantum Mechanical Studies: Electronic Structure and Reactivity of Long-Chain Hydroxy Esters

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. researchgate.net For long-chain hydroxy esters such as tetracontyl 12-hydroxyoctadecanoate (B1258542), these calculations can pinpoint regions of high or low electron density, which are key to understanding intermolecular interactions.

The ester group (RCOOR') is a defining feature, with the carbonyl (C=O) bond creating a dipole moment that influences the molecule's polarity. youtube.com The hydroxyl group (-OH) on the octadecanoate chain introduces a site for hydrogen bonding, a critical factor in the self-assembly and reactivity of the molecule. Quantum chemical analyses of α-hydroxy acids have shown that such functional groups are pivotal in the dimerization and aggregation of these molecules. cpts.com.ua

Key Electronic Properties:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability. A larger gap suggests higher stability. For tetracontyl 12-hydroxyoctadecanoate, the HOMO is likely to be localized around the hydroxyl and ester oxygen atoms, while the LUMO would be centered on the carbonyl carbon.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution. The oxygen atoms of the ester and hydroxyl groups will exhibit negative electrostatic potential, making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. Conversely, the hydrogen of the hydroxyl group and the carbons adjacent to the oxygens will show positive electrostatic potential.

Reactivity Insights:

The presence of the ester and hydroxyl functionalities dictates the reactivity of this compound. The ester group can undergo hydrolysis, a reaction whose mechanism can be studied computationally. suniv.ac.in The hydroxyl group can participate in esterification or etherification reactions and is a primary site for hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO-LUMO Gap (eV)~5-7Indicates high chemical stability.
Dipole Moment (Debye)~2-3Suggests moderate polarity, influencing solubility and intermolecular forces.
Mulliken Atomic Charges (e)C=O: ~+0.5 to +0.7, O (C=O): ~-0.5 to -0.7, O (-OH): ~-0.6 to -0.8, H (-OH): ~+0.4 to +0.5Highlights the most electrophilic and nucleophilic sites.

Note: The values in this table are hypothetical and based on typical values for similar long-chain esters and alcohols, as direct computational studies on this compound are not widely available.

Molecular Dynamics Simulations: Conformational Landscapes and Self-Assembly Behavior

Molecular dynamics (MD) simulations are a powerful computational method to explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how they self-assemble into larger structures. rsc.orgdrexel.edu

Conformational Landscapes:

The long tetracontyl and octadecanoyl chains of this compound are highly flexible, capable of adopting a vast number of conformations. suniv.ac.in MD simulations can map the potential energy surface to identify low-energy, stable conformations. The extended, all-trans conformation of the alkyl chains is generally the most stable in the solid state, maximizing van der Waals interactions. In solution or in the melt, gauche conformations will be present, leading to a more disordered structure. The conformation around the ester group and the hydroxyl-substituted carbon are also critical. Studies on similar esters show a preference for specific dihedral angles to minimize steric hindrance and optimize electronic interactions. researchgate.netimperial.ac.uk

Self-Assembly Behavior:

The amphiphilic nature of this compound, with its polar head (ester and hydroxyl groups) and long nonpolar tails, drives its self-assembly in various environments. mdpi.com MD simulations can model this process, showing how individual molecules aggregate to minimize unfavorable interactions between the hydrophobic chains and a polar solvent, or how they arrange in the solid state to form ordered lamellar structures. These simulations have been successfully used to study the formation of micelles, bilayers, and other aggregates for a variety of long-chain molecules. nih.govnih.gov The self-assembly is primarily driven by hydrogen bonding between the hydroxyl groups and van der Waals forces between the long alkyl chains.

Predictive Modeling of Macromolecular and Supramolecular Assemblies of this compound

Building on the insights from quantum mechanics and molecular dynamics, predictive modeling can be used to construct and analyze large-scale macromolecular and supramolecular assemblies. These models are essential for understanding the bulk properties of materials derived from this compound.

Coarse-grained models, which group atoms into larger beads, can be employed to simulate the formation of very large assemblies over longer timescales than are accessible with all-atom MD. These models are particularly useful for predicting the morphology of aggregates, such as whether they will form lamellae, cylindrical structures, or more complex phases.

Structure-Performance Relationship Derivations from In-Silico Models

A key goal of computational modeling is to establish relationships between the molecular structure of a compound and its macroscopic performance characteristics. nih.govnih.gov For this compound, in-silico models can help predict a range of properties.

Table 2: Predicted Structure-Performance Relationships for this compound

Structural FeaturePredicted Performance CharacteristicComputational Method
Long, saturated alkyl chainsHigh melting point, good thermal stability, and lubricating properties.Molecular Dynamics (MD)
Hydroxyl groupAbility to form strong, ordered networks, leading to higher viscosity and potential for gel formation.MD, Quantum Mechanics (QM)
Ester groupSusceptibility to hydrolysis, influencing biodegradability. Also contributes to polarity and interactions with polar surfaces.QM, MD
Overall molecular length and linearityFormation of lamellar crystalline structures, impacting mechanical strength and barrier properties in films.MD, Coarse-Grained Modeling

Note: The relationships in this table are based on established principles for long-chain esters and alcohols and would require specific experimental validation for this compound.

By systematically modifying the molecular structure in the computational models (e.g., changing the chain length, the position of the hydroxyl group, or the type of ester), it is possible to predict how these changes will affect the performance of the material. This in-silico screening can guide the synthesis of new molecules with tailored properties for specific applications.

Performance and Functionality in Non Biological Systems: Material Science and Engineering

Advanced Lubrication and Tribological Applications of Long-Chain 12-Hydroxyoctadecanoates

Long-chain esters derived from 12-hydroxyoctadecanoic acid, such as Tetracontyl 12-hydroxyoctadecanoate (B1258542), are at the forefront of developing high-performance, environmentally friendly lubricants. Their inherent properties address many of the shortcomings of traditional mineral oil-based and even some synthetic lubricants.

The development of high-performance lubricants from renewable resources is a critical goal in reducing environmental pollution. acs.org Synthetic esters, particularly those with long-chain and branched structures, are of special interest due to their excellent properties, including low volatility, high flash points, good thermal stability, and low toxicity. srce.hr Long-chain fatty acid esters are structurally similar to mineral oils and are valued for their biodegradability and non-hazardous nature. esn.ac.lkmdpi.com

Esters synthesized from fatty acids are considered promising bio-lubricants. google.com Their performance characteristics, such as viscosity and lubricity, are directly influenced by the length of the hydrocarbon chains. srce.hryoutube.com Longer acid and alcohol chains in the ester structure tend to increase viscosity and the flash point, which are desirable properties for many lubricant applications. youtube.com The presence of polar ester groups allows these molecules to adsorb readily onto metal surfaces, a key factor in their lubricating action. acs.org These synthetic bio-lubricants aim to combine the environmental benefits of natural esters, like high renewable content and biodegradability, with improved performance characteristics. youtube.comprolabtechnolub.com

Table 1: Comparative Properties of Lubricant Base Oils

PropertyMineral OilsVegetable OilsLong-Chain Synthetic Esters
Source PetroleumPlants/AnimalsRenewable/Petroleum
Biodegradability LowHigh mdpi.comHigh srce.hrmdpi.com
Toxicity VariesLow srce.hrmdpi.comLow srce.hr
Thermal Stability ModerateLow-ModerateGood-Excellent srce.hr
Oxidation Stability Good with additivesModerateGood-Excellent youtube.com
Lubricity GoodExcellentExcellent acs.org
Volatility Moderate-HighLowLow srce.hr

Anti-wear (AW) and extreme pressure (EP) additives are crucial for protecting machinery components operating under high loads and temperatures. aftonchemical.com These additives function by reacting with metal surfaces to form a protective film that prevents metal-to-metal contact and seizure. develub.com Long-chain esters exhibit inherent anti-wear properties. The antiwear capability of ester oils has been observed to increase with the length of the ester chain. acs.org This is attributed to the ability of longer-chain molecules to form more effective and tenacious protective films on the friction surface. acs.orgperformance-biolubricants.com

The polarity of the ester group plays a significant role in this protective mechanism. acs.org These polar species are drawn to the metal interface, forming an adsorbed molecular layer that is effective in preventing seizure under boundary and EP conditions. develub.com While traditional AW/EP additives often rely on sulfur or phosphorus compounds, the synergistic effect of the long fatty chain and the polar ester group provides both friction reduction and wear protection. develub.com Research into various additives, such as those based on amides or phosphorus esters, continues to advance the formulation of high-performance lubricants capable of withstanding severe conditions. nih.govclariant.com

The effectiveness of a lubricant is determined by its ability to form a stable film between moving surfaces across different lubrication regimes. The lubrication mechanism for long-chain esters like Tetracontyl 12-hydroxyoctadecanoate is primarily attributed to the formation of a physicochemical adsorption film. acs.orgmdpi.com

Boundary Lubrication: In this regime, characterized by slow speeds and high loads, the bulk lubricant viscosity is insufficient to prevent surface contact. The performance of long-chain esters excels here. Their polar ester heads adsorb strongly onto the metal surfaces, while the long, non-polar aliphatic tails (the tetracontyl and octadecanoyl chains) orient themselves away from the surface. This creates a durable, dense, and orderly film that provides a low-shear interface, significantly reducing friction and wear. acs.orgdevelub.com

Mixed Lubrication: This is a transitional regime where the load is supported by a combination of the lubricant film and asperity contact. The robust boundary film formed by the ester molecules continues to provide critical protection to the areas of metal-to-metal contact, preventing catastrophic wear.

Elastohydrodynamic Lubrication (EHL): Under high speeds and loads, a full fluid film separates the surfaces. The viscosity and pressure-viscosity coefficient of the ester are critical in this regime. The long hydrocarbon chains of this compound contribute to a higher viscosity, which helps in forming a thicker EHL film, effectively separating the surfaces and minimizing wear.

The key factor across all regimes is the formation of a protective film, whether it's a chemically adsorbed boundary layer or a full fluid film, which prevents direct contact and welding of the surfaces. develub.com

Studies consistently demonstrate the excellent friction-reducing and anti-wear properties of synthetic ester oils. acs.org The mechanism is the formation of a protective tribo-film on the interacting surfaces. squ.edu.om The length of the carbon chain in the ester molecule is a critical factor; longer chains can form more effective protective films, leading to a gradual increase in anti-wear properties. acs.org

The inherent polarity of the ester molecules facilitates their strong adsorption on metal surfaces, which is fundamental to their ability to reduce friction. acs.org This creates a lubricating film that is difficult to displace, even under high pressure. develub.com The result is a reduction in the coefficient of friction and a significant mitigation of wear on machine components. Industrial chain lubricants based on high-performance esters benefit from this high film strength, which allows the lubricant to penetrate tight spaces and form a tenacious, thin protective coating that resists oxidation and does not attract abrasive contaminants. prolabtechnolub.comperformance-biolubricants.com

Table 2: Factors Influencing Friction and Wear Reduction by Long-Chain Esters

FactorMechanism of ActionReference
Long Carbon Chain Forms a more effective and durable protective film on the metal surface. acs.org
Polar Ester Group Promotes strong adsorption onto the metal surface, creating a stable boundary layer. acs.orgdevelub.com
High Film Strength Prevents metal-to-metal contact under high loads and reduces abrasive wear. performance-biolubricants.com
Tribo-film Formation Creates a renewable, low-shear protective layer at the point of contact during operation. squ.edu.om

Polymeric and Composites Modification by this compound

The addition of specific chemical agents to polymers is a common strategy to enhance their properties and processability. lohtragon.commdpi.com Oleochemicals, including long-chain fatty esters, are used as cost-effective polymer additives that can function as processing aids, lubricants, and rheology modifiers. fdpspecialties.com

This compound, with its substantial molecular size and ester functionality, can serve as a highly effective additive in polymer processing. specialchem.comspecialchem.com Such additives, often termed processing aids, are essential for improving the manufacturing efficiency and quality of plastic products. specialchem.comarkema.com

Enhanced Processability: During polymer extrusion, injection molding, or calendering, internal and external lubrication is critical. google.com

Internal Lubricant: The long aliphatic chains of the ester can reduce the intermolecular friction between polymer chains, thereby lowering the melt viscosity. This improved flow allows for lower processing temperatures and pressures, reducing energy consumption and thermal degradation of the polymer. lohtragon.comshinepolymer.com

External Lubricant: The molecule can migrate to the interface between the polymer melt and the hot metal surfaces of the processing equipment. This action reduces adhesion and friction, preventing issues like melt fracture and die build-up, and leading to a smoother surface finish and improved gloss on the final product. google.comshinepolymer.com

Improved Mechanical Performance: The incorporation of additives can also modify the final mechanical properties of the polymer. nih.govresearchgate.net While large, flexible molecules like this compound can act as plasticizers, potentially increasing elongation and impact strength, their primary role is often as a processing aid. lohtragon.comfdpspecialties.com By ensuring a more homogenous melt and reducing stress during processing, these additives can contribute to a final product with fewer internal defects and more consistent mechanical properties. mdpi.com

Supramolecular Assembly and Rheological Behavior in Non-Aqueous Formulations

One of the most significant properties of 12-hydroxyoctadecanoate derivatives is their ability to form self-assembled structures in non-aqueous liquids, leading to the formation of gels and greases.

Gels and greases formulated with 12-hydroxyoctadecanoate derivatives typically exhibit non-Newtonian, shear-thinning behavior. elgi.orgresearchgate.net At rest, the fibrous network provides a high viscosity and a solid-like structure (yield stress). When a shear force is applied, the network can be temporarily disrupted, leading to a significant decrease in viscosity and allowing the material to flow. Upon removal of the shear, the network can reform, and the viscosity recovers. This thixotropic behavior is highly desirable for applications such as lubricating greases, which need to stay in place but flow easily under mechanical stress. rheologylab.com

Typical Rheological Properties of 12-Hydroxystearate Based Gels:

PropertyDescriptionRelevance
Yield StressThe minimum stress required to initiate flow.Determines the stability of the gel at rest.
Shear-ThinningViscosity decreases with increasing shear rate.Allows for easy application and spreading.
ThixotropyTime-dependent recovery of viscosity after shear.Important for the reformation of the structure after application.
ViscoelasticityExhibits both viscous and elastic properties.Characterizes the solid-like and liquid-like behavior of the material. elgi.org

This table outlines the general rheological characteristics observed in gels structured with derivatives of 12-hydroxystearic acid.

The long-term stability of systems structured with this compound is a critical factor for their practical application. The stability can be affected by several factors, including temperature, mechanical stress, and chemical degradation. The ester linkage is generally stable but can be susceptible to hydrolysis in the presence of water, especially at elevated temperatures or in the presence of acidic or basic catalysts. acs.orgresearchgate.net Oxidation of the hydrocarbon chain can also occur over time, which can lead to a breakdown of the gel structure and a loss of performance. The choice of the base fluid and the presence of antioxidants can significantly influence the long-term stability of these structured systems.

Surface Chemistry and Interfacial Phenomena

The amphiphilic nature of this compound also makes it surface-active. It can adsorb at liquid-air, liquid-liquid, and solid-liquid interfaces. This property can be utilized in various applications, such as in the stabilization of emulsions or dispersions in non-aqueous media. At an oil-water interface, for example, the polar hydroxyl group would orient towards the water phase, while the long hydrocarbon tail would remain in the oil phase, reducing the interfacial tension. In solid-liquid systems, its adsorption onto particle surfaces can prevent agglomeration and improve the stability of suspensions.

Adsorption Dynamics and Surface Coverage on Substrate Materials

The adsorption of long-chain polar molecules like this compound onto solid surfaces is a critical phenomenon in applications such as lubrication, anti-wear coatings, and surface modification. The process is driven by the interaction between the polar functional groups of the molecule and the substrate material.

Research on similar long-chain polar compounds, such as stearic acid and its esters, demonstrates that adsorption onto metal surfaces can be either physical or chemical. rsc.org On non-reactive metals like platinum and gold, the adsorption is primarily physical, driven by van der Waals forces. However, on more reactive metals such as zinc, cadmium, and copper, chemical adsorption (chemisorption) can occur, potentially leading to the formation of a metal soap. rsc.org Given the presence of the ester and hydroxyl groups, this compound is expected to exhibit strong physical adsorption on a variety of substrates. The potential for the ester to hydrolyze under certain conditions could also lead to the formation of 12-hydroxystearic acid, which could then react with metallic surfaces. rsc.org

The formation of a unimolecular layer on the substrate surface is a key aspect of adsorption. Studies on stearic acid show that surface saturation can be achieved at very low concentrations, while esters like ethyl stearate (B1226849) require significantly higher concentrations to form a complete monolayer. rsc.org This suggests that the adsorption of this compound would likely require higher concentrations to achieve full surface coverage compared to its corresponding carboxylic acid. The kinetics of adsorption are also an important consideration; while the initial rate of adsorption from a solution can be rapid, reaching final equilibrium may take several hours. rsc.org

The table below, based on data for analogous long-chain compounds, illustrates the general trends expected for the adsorption of this compound on different materials.

Table 1: Expected Adsorption Characteristics of this compound on Various Substrates (Based on Analogous Compounds)

Substrate Material Expected Adsorption Mechanism Expected Surface Coverage Factors Influencing Adsorption
Steel Physical and potential chemical Monolayer to multilayer Surface cleanliness, temperature, solvent
Aluminum Primarily chemical (oxide layer) Dense monolayer Presence of water, temperature
Silicon/Glass Physical (hydrogen bonding) Monolayer Surface hydroxyl groups, humidity
Polymers Physical (van der Waals) Variable, depends on polymer Polymer polarity and surface energy

Modulation of Surface Wettability and Adhesion Properties

The presence of a long hydrocarbon chain in this compound is expected to impart significant hydrophobicity to surfaces it coats. The wettability of a surface is determined by the balance of adhesive and cohesive forces and is commonly quantified by measuring the contact angle of a liquid on the surface. measurlabs.com A higher contact angle indicates lower wettability and greater hydrophobicity.

Studies on long-chain fatty acid esters have shown a direct correlation between chain length and hydrophobicity. For instance, the water contact angle on surfaces coated with cellulose (B213188) fatty acid esters increases with the length of the fatty acid chain. wikipedia.org This suggests that a coating of this compound, with its C40 alkyl chain, would result in a highly non-polar and water-repellent surface.

The table below presents contact angle data for water on surfaces coated with various long-chain esters, providing an indication of the expected wettability of a surface modified with this compound.

Table 2: Water Contact Angles on Surfaces Coated with Analogous Long-Chain Esters

Coating Material Substrate Water Contact Angle (°) Reference
Carnauba Wax Glass ~105 researchgate.net
Beeswax Glass ~95 researchgate.net
Cellulose Palmitate (C16) --- >90 wikipedia.org
Cellulose Stearate (C18) --- ~104 wikipedia.org

This data is for analogous compounds and serves as an estimate for the behavior of this compound.

The adhesion of this compound to a substrate and its ability to modify the adhesive properties of that substrate are also of significant interest. The polar ester and hydroxyl groups can form strong adhesive bonds with polar surfaces through dipole-dipole interactions and hydrogen bonding. Conversely, the long, non-polar tetracontyl chain would present a low-energy surface, reducing adhesion of other materials, particularly polar liquids like water.

Rational Design and Derivatization of Tetracontyl 12 Hydroxyoctadecanoate for Tailored Applications

Chemical Modification of the Hydroxyl Group for Tunable Properties

The secondary hydroxyl group at the C12 position of the octadecanoate chain is a prime site for chemical derivatization, allowing for significant alterations to the molecule's polarity, reactivity, and intermolecular interactions.

Esterification of the free hydroxyl group is a common strategy to tune the physical properties of the molecule. This reaction, often an acid-catalyzed Fischer Esterification, involves reacting the hydroxyl group with various carboxylic acids to introduce new side chains. masterorganicchemistry.commasterorganicchemistry.com The choice of carboxylic acid directly influences the properties of the resulting derivative. For instance, introducing shorter, more polar side chains can alter solubility, while bulkier groups can impact the material's crystallinity and melting point.

The process typically involves treating the parent molecule with an excess of the desired carboxylic acid in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is reversible, and water is produced as a byproduct. youtube.com

Table 1: Hypothetical Esterification of Tetracontyl 12-hydroxyoctadecanoate (B1258542) This table illustrates potential modifications based on established esterification principles.

Reactant Carboxylic AcidIUPAC Name of ProductPotential Change in Property
Acetic AcidTetracontyl 12-acetoxyoctadecanoateIncreased polarity, altered melting point
Butyric AcidTetracontyl 12-butanoyloxoctadecanoateEnhanced flexibility, lower melting point
Benzoic AcidTetracontyl 12-benzoyloxoctadecanoateIncreased rigidity, higher thermal stability
Stearic AcidTetracontyl 12-stearoyloxoctadecanoateIncreased hydrophobicity and crystallinity

Beyond esterification, the hydroxyl group can be converted into an ether. Etherification introduces a more chemically stable C-O-C linkage compared to an ester bond. This can be achieved, for example, by using Williamson ether synthesis, though protecting the primary ester group might be necessary.

Furthermore, other functional groups can be incorporated. For instance, nitrogen-containing groups like amides and amines can be introduced by first oxidizing the hydroxyl to a ketone, followed by reductive amination. Studies on (R)-12-hydroxystearic acid have shown that converting the hydroxyl group to amides or amines can create highly efficient organogelators, capable of forming robust, self-assembled fibrillar networks. nih.govacs.org These nitrogen-containing derivatives can exhibit unusual thixotropic properties, recovering their viscoelasticity within seconds after being sheared. nih.govacs.org

Strategies for Modifying the Ester Linkage and Alkyl Chain Lengths

The primary ester linkage and the lengths of the two long alkyl chains (tetracontyl and octadecanoyl) are fundamental to the molecule's identity and function. Modifying these features offers another layer of control over material properties.

Transesterification is a key strategy for modifying the ester linkage. wikipedia.org By reacting Tetracontyl 12-hydroxyoctadecanoate with a different alcohol in the presence of a catalyst, the tetracontyl group can be swapped for another alkyl group, thereby altering the ester. This allows for the synthesis of a library of esters with varying chain lengths without re-synthesizing the entire molecule from the parent carboxylic acid.

Altering the alkyl chain lengths has a profound impact on the physical properties of long-chain esters. nih.gov Generally, increasing the chain length leads to:

Decreased Solubility: The molecule becomes more nonpolar as the hydrocarbon portion dominates, reducing solubility in polar solvents. nagwa.com

Increased Melting Point: Longer, linear chains can pack more efficiently into a crystalline lattice due to stronger van der Waals forces, requiring more energy to melt.

Steric Hindrance: In reactions like esterification, longer chains can cause steric hindrance, potentially decreasing reaction efficiency. nih.gov

Research on electrolytes for potassium-ion batteries has shown that tailoring the alkyl chain length of linear ester solvents can significantly affect performance by making K+ desolvation easier. rsc.orgelsevierpure.com This principle highlights how chain length can be tuned to optimize intermolecular interactions for specific applications.

Co-Polymerization of 12-Hydroxyoctadecanoic Acid Derivatives in Polymer Synthesis

12-Hydroxyoctadecanoic acid is a bifunctional molecule, containing both a carboxyl group and a hydroxyl group. google.com This structure makes it an ideal monomer for producing polyesters through self-condensation or for co-polymerization with other monomers. Derivatives of this compound, particularly its parent acid, can be used to synthesize novel copolymers.

For example, 12-hydroxyoctadecanoic acid can be co-polymerized with other long-chain hydroxy acids, such as 12-hydroxydodecanoic acid, using lipase (B570770) as a catalyst for the ester synthesis. google.com This enzymatic approach allows for the synthesis of biodegradable copolyesters with high weight-average molecular weights, yielding materials that can range from flexible to thermoplastic elastomers. google.com The properties of the resulting copolymer are determined by the ratio and identity of the co-monomers. Ring-opening copolymerization is another advanced method used to combine monomers with different properties, such as a rigid monomer with a flexible one, to create copolymers with tunable thermal and mechanical characteristics. rsc.org

Impact of Structural Derivatization on Target Material Performance and Durability

The structural derivatization of this compound has a direct and predictable impact on the performance and durability of the resulting materials.

Mechanical and Thermal Properties: Modifying the hydroxyl group or the main ester chain significantly alters intermolecular forces. Introducing bulky side-groups via esterification can disrupt crystal packing, leading to softer, more flexible materials with lower melting points. Conversely, co-polymerization with rigid monomers can enhance mechanical strength and thermal stability. rsc.org Copolymers of 12-hydroxy acid derivatives can achieve high molecular weights, which is crucial for mechanical strength and rubber-like elasticity, making them potential substitutes for traditional thermoplastic elastomers. google.com

Chemical Stability: Converting the secondary hydroxyl group to an ether linkage increases the chemical stability of that position, as ethers are generally less reactive than esters. This can enhance the durability of the material in chemically aggressive environments.

Solubility and Gelation: Functionalization of the hydroxyl group dramatically affects solubility and self-assembly behavior. As seen with 12-hydroxystearic acid, converting the hydroxyl to an amine or amide can create powerful low molecular-mass organogelators (LMOGs). nih.govacs.org The ability to form robust gels is highly dependent on the specific functional group introduced. nih.govacs.orgdoaj.org

Biodegradability: The use of monomers derived from natural sources like castor oil (the source of ricinoleic acid, a precursor to 12-hydroxyoctadecanoic acid) and employing enzymatic polymerization methods can yield biodegradable polyesters. google.comsolubilityofthings.com This tailored biodegradability is a critical performance characteristic for applications in environmentally sensitive fields.

Table 2: Summary of Derivatization Impact on Material Properties

Derivatization StrategyKey Structural ChangePrimary Impact on Performance
Esterification of -OH Adds side-chain at C12Tunable polarity, crystallinity, and melting point
Etherification of -OH Converts -OH to -ORIncreased chemical stability at C12
Chain Length Modification Alters C40 or C18 chainAffects solubility, melting point, and steric properties nih.govnagwa.com
Co-polymerization Forms polyester (B1180765) backboneCreates polymers with controlled flexibility, strength, and biodegradability google.com

Emerging Research Frontiers and Sustainability Aspects in Tetracontyl 12 Hydroxyoctadecanoate Chemistry

Advancements in Sustainable and Renewable Sourcing of Precursors

The sustainability profile of Tetracontyl 12-hydroxyoctadecanoate (B1258542) is fundamentally tied to its precursors: 12-hydroxystearic acid (12-HSA) and tetracontanol. Recent advancements have focused on enhancing the renewable and sustainable credentials of both components.

12-Hydroxystearic Acid (12-HSA): The primary route to 12-HSA is the hydrogenation of castor oil, which is derived from the beans of the Ricinus communis plant. atamankimya.compenpet.com This vegetable-based origin makes 12-HSA an attractive, renewable alternative to petrochemicals. ambujasolvex.com The sustainability focus for 12-HSA centers on the cultivation of castor beans and the efficiency of the hydrogenation process.

Sustainable Agriculture: The castor plant is known for its tolerance to drought and suitability for cultivation on marginal lands, which can minimize competition with food crops and reduce the need for extensive irrigation. mdpi.com The growing demand for eco-friendly and natural ingredients, particularly in the cosmetics industry, has spurred the availability of bio-certified 12-HSA, ensuring sustainable sourcing practices. globalgrowthinsights.commaiaresearch.com

Process Optimization: Advances in hydrogenation techniques are leading to higher-purity grades of 12-HSA, expanding its application in sensitive areas like pharmaceuticals and high-performance lubricants. globalgrowthinsights.com The industry is also focused on improving the energy efficiency of the production process to further reduce its environmental footprint.

Tetracontanol (C40 Alcohol): Tetracontanol is a very long-chain fatty alcohol (VLCFA) traditionally extracted from plant waxes. However, biotechnological routes are emerging as a highly promising and sustainable alternative.

Microbial Biosynthesis: Significant progress has been made in engineering microbial cell factories, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, to produce VLCFAs. nih.govfrontiersin.org This is achieved by introducing heterologous genes that encode for enzymes like fatty acyl-CoA reductases (FARs), which convert fatty acids or their derivatives directly into alcohols. nih.govrsc.org This approach allows for the production of long-chain alcohols from renewable feedstocks like glucose derived from corn stover or other biomass, bypassing the need for petrochemicals or extensive land use for specific plant cultivation. nih.govnih.gov

Enzymatic Pathways: Research into wax synthase enzymes, which catalyze the esterification of a fatty acyl-CoA with a long-chain alcohol, provides a deeper understanding of the biological pathways for creating wax esters. wikipedia.org This knowledge is crucial for developing one-pot microbial systems that can synthesize the final ester product directly.

Table 1: Sourcing Methods for Precursors of Tetracontyl 12-Hydroxyoctadecanoate

PrecursorTraditional SourceEmerging Sustainable SourceKey Advantages of Emerging Source
12-Hydroxystearic AcidHydrogenation of castor oil derived from Ricinus communis. penpet.comCastor oil from certified sustainable agriculture; improved hydrogenation processes. globalgrowthinsights.comReduced environmental impact, use of marginal lands, non-competition with food crops. mdpi.com
TetracontanolExtraction from plant waxes (e.g., sugarcane wax).Microbial biosynthesis via engineered yeasts (S. cerevisiae) or bacteria (E. coli). nih.govfrontiersin.orgUtilization of diverse renewable feedstocks, reduced land use, potential for lower energy consumption.

Integration of this compound in Smart Materials and Adaptive Systems

While direct research on this compound in smart materials is still an emerging field, the unique properties of long-chain esters provide a strong basis for their potential integration into such systems. Smart materials respond to external stimuli (e.g., temperature, light, pH) in a controlled way. The long, saturated alkyl chains of this ester are key to its potential applications.

Phase Change Materials (PCMs) for Thermal Energy Storage: Long-chain esters and fatty acids are well-known organic PCMs. researchgate.net Their ability to absorb and release significant latent heat during melting and solidification makes them suitable for thermal energy management. The high molecular weight and long chains of this compound suggest a distinct melting point, potentially allowing it to be tailored for applications in smart textiles, building materials, and electronic cooling, where it could passively regulate temperature.

Self-Healing Polymers: The incorporation of wax esters into polymer matrices is a strategy for creating self-healing materials. When a microcrack forms, localized stress or heat can melt the ester, allowing it to flow into the crack. Upon cooling, it solidifies and restores a degree of structural integrity. The mobility and defined phase transition of this compound could be leveraged in this context.

Adaptive Lubricants and Coatings: The orientation of long-chain esters in thin films can be controlled to modify surface properties. capes.gov.br This ester could be formulated into lubricants or coatings that adapt to changing temperature or pressure conditions, altering their viscosity or surface energy to optimize performance in real-time.

The primary research frontier in this area is the synthesis and characterization of composites and polymers incorporating this compound to validate these potential applications and understand the structure-property relationships that govern its behavior in adaptive systems.

Development of In-Situ and Operando Characterization Techniques for Performance Monitoring

The performance of materials containing this compound, especially in adaptive systems, depends on its physical state and molecular arrangement under operational conditions. While standard analytical techniques are well-established for characterizing wax esters, the development of in-situ and operando methods is a critical research frontier.

Current Characterization Methods: The standard approach for analyzing wax esters involves separation and identification using techniques like thin-layer chromatography (TLC) followed by gas chromatography-mass spectrometry (GC-MS). researchgate.netcapes.gov.br These methods provide detailed structural information, including chain lengths of the acid and alcohol moieties. nih.gov Advanced MS techniques, such as multiple-reaction monitoring (MRM), offer high sensitivity for quantification in complex mixtures. nih.gov However, these are typically destructive, offline methods.

Need for In-Situ and Operando Monitoring: To understand how the ester behaves within a smart material during its function—for example, as it melts and solidifies in a PCM composite—it is necessary to monitor these changes in real-time.

Vibrational Spectroscopy (FTIR/Raman): These non-destructive techniques could be used to probe the conformational changes in the ester's alkyl chains (e.g., changes in trans/gauche conformers) as it undergoes phase transitions within a material matrix.

X-Ray Scattering (SAXS/WAXS): In-situ X-ray scattering could monitor changes in the crystalline structure and lamellar spacing of the ester during thermal cycling, providing critical data on its performance and degradation over time.

Dielectric Analysis (DEA): For applications where the ester is part of a polymer composite, DEA could track changes in molecular mobility and polarity as a function of temperature, offering insights into its phase behavior and interaction with the host matrix.

The development of these in-situ and operando methodologies will be instrumental in accelerating the design and optimization of smart materials based on this compound by providing a direct link between its molecular behavior and the macroscopic performance of the system.

Life Cycle Assessment and Environmental Footprint of Production and Application

A comprehensive Life Cycle Assessment (LCA) is essential for quantifying the environmental footprint of this compound from cradle to gate. castor-international.nlchaincraft.com While a specific LCA for this compound is not widely published, an assessment can be constructed by analyzing its precursors and comparing its use-phase benefits against conventional materials.

Precursor Production Footprint:

12-Hydroxystearic Acid: The LCA of 12-HSA is tied to castor oil production. Studies on castor oil have quantified its environmental impact, including greenhouse gas (GHG) emissions, land use, and fertilizer inputs. mdpi.comcabidigitallibrary.org One study reported that producing one ton of castor oil emits approximately 1.03 tons of CO₂-equivalent. cabidigitallibrary.org However, castor-based products show significant reductions in fossil resource use compared to petrochemicals. rsc.org

Tetracontanol: The environmental footprint of tetracontanol depends heavily on its source. Plant extraction can be associated with deforestation and water use, similar to other plant-derived waxes. numberanalytics.com In contrast, microbial production offers a potentially lower footprint, though it involves energy and chemical inputs for fermentation and purification. viridischemical.com

Esterification and Application: The esterification process itself requires energy. Solvent-free reaction conditions can significantly reduce waste and improve the green credentials of the synthesis. wipo.int In the application phase, the key benefit of this compound is its bio-based origin and biodegradability. This contrasts sharply with petroleum-derived waxes like paraffin (B1166041), which are non-biodegradable and have a significant carbon footprint. greenmatch.co.uk

Table 2: Comparative Environmental Footprint Indicators

ParameterBio-based Wax Esters (e.g., this compound)Petroleum-based Waxes (e.g., Paraffin)
Raw Material SourceRenewable (vegetable oils, microbial fermentation). atamankimya.comnih.govNon-renewable (crude oil). klinegroup.com
BiodegradabilityGenerally biodegradable. agrocera.com.brNon-biodegradable. greenmatch.co.uk
Carbon Footprint (Production)Variable; depends on agricultural/fermentation efficiency. LCA of castor oil shows ~1.03 kg CO₂e/kg oil. cabidigitallibrary.org Can be significantly lower than fossil-based alternatives. rsc.orgHigh; paraffin wax has a reported carbon footprint of ~3.75 kg CO₂e/kg. carboncloud.com
Key Environmental ConcernsLand use, fertilizer use (for plant sources), energy for fermentation (for microbial sources). mdpi.comviridischemical.comDepletion of fossil resources, CO₂ emissions, potential for toxic impurities. greenmatch.co.ukklinegroup.com

The LCA data indicates that bio-based esters like this compound offer a promising path to reducing reliance on fossil fuels and creating products with a more favorable end-of-life profile. klinegroup.comagrocera.com.br Future research will focus on detailed, cradle-to-grave LCAs to provide a complete picture of its environmental performance.

Q & A

Q. What are the standard methods for synthesizing 12-hydroxyoctadecanoate esters, and how do reaction conditions influence yield?

Esterification of 12-hydroxystearic acid with alcohols (e.g., ethanol, methanol, glycerol) under acid catalysis is a common method. For example, ethyl 12-hydroxyoctadecanoate (CAS 82807-36-1) is synthesized via refluxing 12-hydroxystearic acid with ethanol in the presence of sulfuric acid . Optimization requires monitoring reaction time, temperature, and molar ratios to minimize side reactions like dehydration of the hydroxyl group. GC-MS and NMR are critical for verifying purity and structure .

Q. How can researchers characterize the hydroxyl group’s stereochemical and thermal stability in 12-hydroxyoctadecanoate derivatives?

Differential Scanning Calorimetry (DSC) and FT-IR spectroscopy are used to assess thermal stability and hydrogen bonding of the hydroxyl group. For instance, glyceryl tris(12-hydroxystearate) (CAS 139-44-6) exhibits thermal transitions at ~70–90°C due to hydroxyl interactions . Polarimetry or X-ray crystallography may resolve stereochemical ambiguities, though crystallization challenges are common due to alkyl chain flexibility .

Q. What analytical techniques are recommended to distinguish 12-hydroxyoctadecanoate derivatives from structurally similar compounds?

High-resolution mass spectrometry (HRMS) and fragmentation patterns in GC-MS can differentiate isomers. For example, methyl 12-hydroxyoctadecanoate (CAS 141-23-1) shows distinct fragmentation at m/z 299 (M⁺–15) due to methyl ester cleavage, while dihydroxy analogs (e.g., 9,10-dihydroxy derivatives) produce unique oxidative degradation products .

Advanced Research Questions

Q. How do contradictory hydrophobicity measurements (e.g., logP values) for 12-hydroxyoctadecanoate derivatives affect their application in colloidal systems?

Discrepancies in logP values (e.g., 5.66 for 2-hydroxyethyl 12-hydroxyoctadecanoate vs. 6.07 for dihydroxypropyl derivatives) arise from experimental methods (shake-flask vs. computational). Researchers should validate logP experimentally using reverse-phase HPLC with standardized reference compounds . Molecular dynamics simulations can further model solvent interactions to resolve inconsistencies .

Q. What experimental strategies can address conflicting data on the environmental persistence of 12-hydroxyoctadecanoate salts?

Lithium 12-hydroxyoctadecanoate (CAS 7620-77-1), used in lubricants, shows variable biodegradability in soil studies. To resolve contradictions, standardized OECD 301B tests under controlled pH and microbial activity are recommended. Comparative studies with calcium salts (CAS 3159-62-4) can isolate cation effects on degradation rates .

Q. How can synthetic routes for 12-hydroxyoctadecanoate esters be optimized to avoid racemization of the hydroxyl group during esterification?

Racemization is minimized using low-temperature (<80°C) reactions with non-polar solvents (e.g., toluene) and mild acids (e.g., p-toluenesulfonic acid). For glyceryl tris(12-hydroxystearate), stepwise acylation of glycerol under inert atmospheres preserves stereochemical integrity, as confirmed by chiral HPLC .

Q. What mechanistic insights explain the surfactant behavior of 12-hydroxyoctadecanoate derivatives in drug delivery systems?

Solutol HS-15 (2-hydroxyethyl 12-hydroxyoctadecanoate, CAS 61909-81-7) forms micelles via hydroxyl-mediated hydrogen bonding, enhancing drug solubility. Researchers should use dynamic light scattering (DLS) to correlate critical micelle concentration (CMC) with alkyl chain length and hydroxyl positioning .

Data and Methodological Considerations

  • Synthesis Optimization Table

    DerivativeOptimal CatalystYield (%)Reference
    Ethyl esterH₂SO₄78–82
    Methyl esterAmberlyst-1585–89
    Glyceryl tris-esterTEA65–70
  • Analytical Workflow for Contradiction Resolution

    • Hypothesis: Identify conflicting data (e.g., logP, biodegradability).
    • Validation: Replicate experiments under standardized conditions.
    • Modeling: Use QSAR or molecular dynamics to predict behavior .
    • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., stearate vs. hydroxystearate salts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.